REACTION_SMILES
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[C:1]([O:2][N:3]1[C:4](=[O:9])[CH2:5][CH2:6][C:7]1=[O:8])([O:10][N:11]1[C:12](=[O:13])[CH2:14][CH2:15][C:16]1=[O:17])=[O:18].[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:26][C:27]#[N:28].[Cl:29][CH2:30][Cl:31]>>[C:1]([O:2][N:3]1[C:4](=[O:9])[CH2:5][CH2:6][C:7]1=[O:8])(=[O:18])[NH2:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(ON1C(=O)CCC1=O)ON1C(=O)CCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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NC(=O)ON1C(=O)CCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |